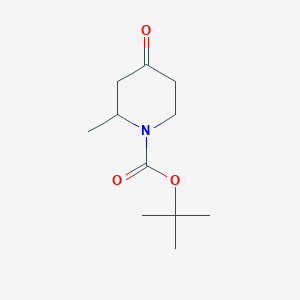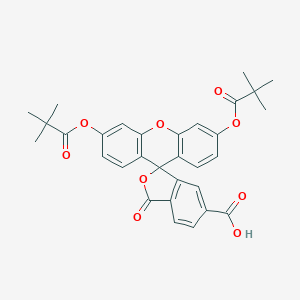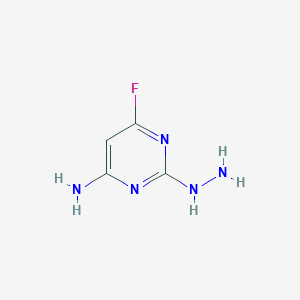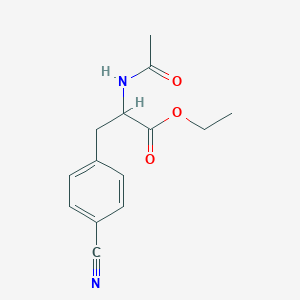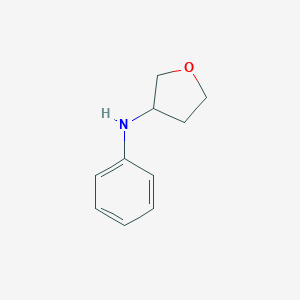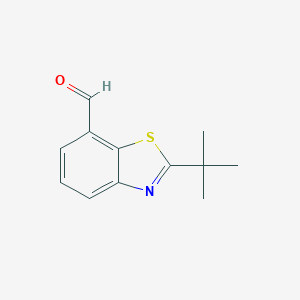
2-Tert-butyl-1,3-benzothiazole-7-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butyl-1,3-benzothiazole-7-carbaldehyde, also known as TBBC, is a heterocyclic organic compound that has been widely used in scientific research. It is a yellow powder that is soluble in organic solvents and has a molecular weight of 249.34 g/mol. TBBC has been used in various fields of research, including medicinal chemistry, material science, and environmental science.
Mécanisme D'action
2-Tert-butyl-1,3-benzothiazole-7-carbaldehyde has been shown to interact with metal ions through coordination bonds. The coordination of 2-Tert-butyl-1,3-benzothiazole-7-carbaldehyde with metal ions leads to a change in its fluorescence properties, which can be used for the detection of metal ions. In addition, 2-Tert-butyl-1,3-benzothiazole-7-carbaldehyde has been shown to have potential antitumor activity through the inhibition of tubulin polymerization.
Effets Biochimiques Et Physiologiques
2-Tert-butyl-1,3-benzothiazole-7-carbaldehyde has been shown to have low toxicity and is not mutagenic or carcinogenic. However, it can cause skin irritation and should be handled with care. 2-Tert-butyl-1,3-benzothiazole-7-carbaldehyde has also been shown to have antioxidant properties, which may have potential applications in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-Tert-butyl-1,3-benzothiazole-7-carbaldehyde has several advantages for use in lab experiments. It is easy to synthesize and purify, and has good solubility in organic solvents. It is also stable under normal laboratory conditions. However, 2-Tert-butyl-1,3-benzothiazole-7-carbaldehyde has limitations in terms of its fluorescence properties, which can be affected by pH and the presence of other molecules. In addition, 2-Tert-butyl-1,3-benzothiazole-7-carbaldehyde has limited solubility in aqueous solutions, which can limit its use in certain applications.
Orientations Futures
There are several future directions for research involving 2-Tert-butyl-1,3-benzothiazole-7-carbaldehyde. One potential direction is the development of new 2-Tert-butyl-1,3-benzothiazole-7-carbaldehyde-based fluorescent probes for the detection of metal ions. Another direction is the synthesis of new 2-Tert-butyl-1,3-benzothiazole-7-carbaldehyde derivatives with improved fluorescence properties. In addition, the potential antitumor activity of 2-Tert-butyl-1,3-benzothiazole-7-carbaldehyde and its derivatives could be further explored, with the aim of developing new antitumor agents. Finally, the use of 2-Tert-butyl-1,3-benzothiazole-7-carbaldehyde in the synthesis of MOFs and coordination polymers could be further investigated, with the aim of developing new materials with potential applications in catalysis and gas storage.
Méthodes De Synthèse
2-Tert-butyl-1,3-benzothiazole-7-carbaldehyde can be synthesized through a multistep process involving the reaction of 2-aminothiophenol with tert-butyl bromoacetate, followed by the reaction of the resulting intermediate with 7-formyl-2H-1,3-benzothiazole. The final product is obtained after purification through column chromatography. This synthesis method has been optimized for high yield and purity of 2-Tert-butyl-1,3-benzothiazole-7-carbaldehyde.
Applications De Recherche Scientifique
2-Tert-butyl-1,3-benzothiazole-7-carbaldehyde has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of metal ions such as copper and zinc. It has also been used as a ligand for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. In the field of medicinal chemistry, 2-Tert-butyl-1,3-benzothiazole-7-carbaldehyde has been used as a starting material for the synthesis of potential antitumor agents. In environmental science, 2-Tert-butyl-1,3-benzothiazole-7-carbaldehyde has been used as a probe for the detection of pollutants in water and soil.
Propriétés
Numéro CAS |
178999-30-9 |
|---|---|
Nom du produit |
2-Tert-butyl-1,3-benzothiazole-7-carbaldehyde |
Formule moléculaire |
C12H13NOS |
Poids moléculaire |
219.3 g/mol |
Nom IUPAC |
2-tert-butyl-1,3-benzothiazole-7-carbaldehyde |
InChI |
InChI=1S/C12H13NOS/c1-12(2,3)11-13-9-6-4-5-8(7-14)10(9)15-11/h4-7H,1-3H3 |
Clé InChI |
QBLPDWZTXVTLAJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=NC2=CC=CC(=C2S1)C=O |
SMILES canonique |
CC(C)(C)C1=NC2=CC=CC(=C2S1)C=O |
Synonymes |
7-Benzothiazolecarboxaldehyde,2-(1,1-dimethylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



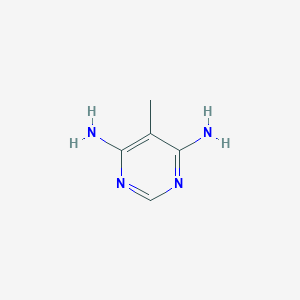

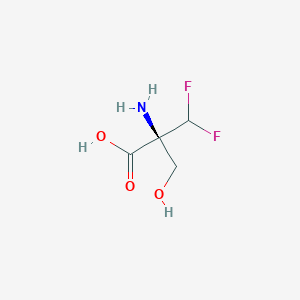
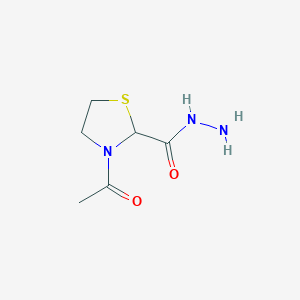
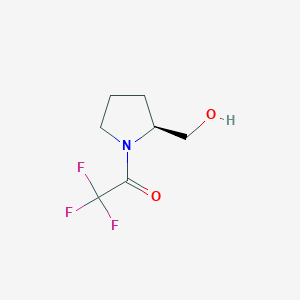
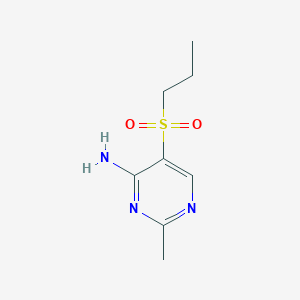
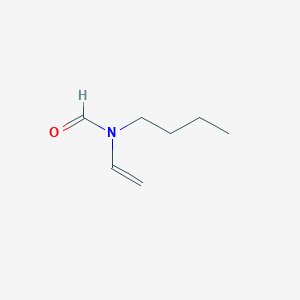
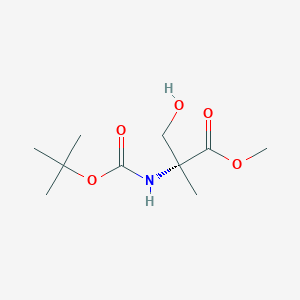
![2,5-Dioxo-1-[6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoyloxy]pyrrolidine-3-sulfonic acid](/img/structure/B65913.png)
